para-iodoHoechst 33258

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

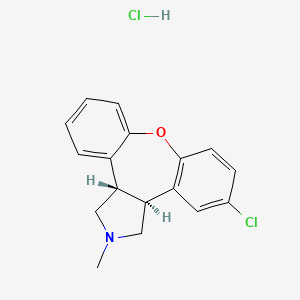

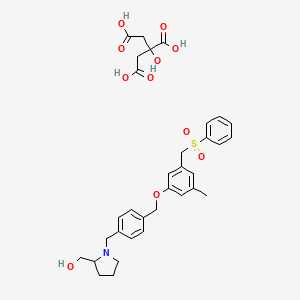

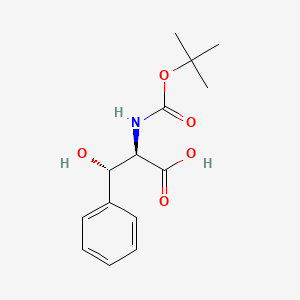

Para-iodoHoechst 33258 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double-strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

Chemical Reactions Analysis

A study has shown that the fluorescent response of Hoechst 33258 to X-ray irradiation is versatile and can be controlled by the solvent properties . This suggests that the reaction of the dye to radiation exposure can be manipulated, potentially opening up new avenues for its use.Applications De Recherche Scientifique

UV-Induced DNA Cleavage : Para-iodoHoechst 33258 is known for its ability to sensitize DNA to cleavage by UV-A light. Studies have shown that the extent of cleavage is influenced by the position of the iodine atom in the compound, affecting the sites and efficiency of DNA strand breakage (Martin et al., 1994).

Sequence Specificity in DNA Cleavage : This compound also displays sequence specificity in DNA cleavage, especially at the 3' end of runs of consecutive AT base pairs. This feature makes it a useful tool for studying DNA conformation and damage (Murray & Martin, 1994).

Radiomodifying Properties : It acts as a radiomodifier, particularly in UV-A sensitization. While not a sensitizer for ionizing radiation, its derivatives have been explored for their potential as radiosensitizers, extending from its properties as a DNA ligand (Martin & Denison, 1992).

Phototoxicity in Cancer Therapy : this compound is being investigated for its phototoxic properties in cancer therapy. Its ability to induce DNA strand breaks upon UVA exposure suggests potential for use in clinical phototherapy (Karagiannis et al., 2006).

Auger Electron Emitters : The compound has been studied for its effectiveness in DNA breakage when associated with Auger electron emitters. This is relevant for applications in radioimmunotherapy and cancer treatment (Lobachevsky & Martin, 2004; 2005).

Molecular Modeling for Pharmaceutical Design : Molecular modeling studies have explored the interaction of iodoHoechst analogs with DNA, providing insights into the design of new radiopharmaceuticals (Chen et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

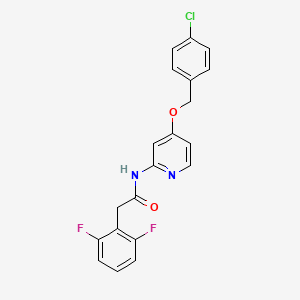

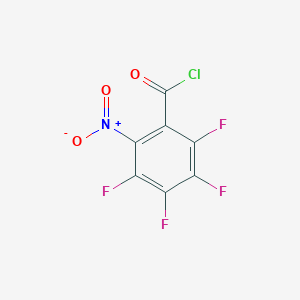

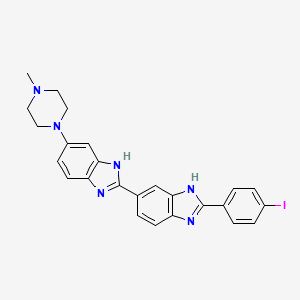

2-(4-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBVZEKIZWIJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

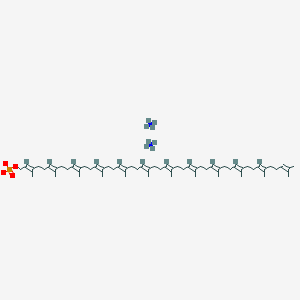

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935846 |

Source

|

| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158013-43-5 |

Source

|

| Record name | Paraiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.